molecular formula C12H16N2O3 B3104429 tert-Butyl (4-carbamoylphenyl)carbamate CAS No. 1480076-66-1

tert-Butyl (4-carbamoylphenyl)carbamate

Cat. No. B3104429
CAS RN: 1480076-66-1
M. Wt: 236.27 g/mol
InChI Key: FTMCDNUPDNJJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-carbamoylphenyl)carbamate, also known as Boc-4-amino-phenylcarbamate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound has gained significant attention due to its diverse applications in various fields of science.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-Butyl (4-carbamoylphenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) developed a rapid synthetic method for a similar compound, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which is utilized in the production of omisertinib (AZD9291), a notable medication. Their study optimized the synthesis process and achieved a high yield of 81% through a three-step method, indicating the compound's significance in pharmaceutical manufacturing (Bingbing Zhao et al., 2017).

Organic Chemistry and Catalysis

In the field of organic chemistry, tert-Butyl (4-carbamoylphenyl)carbamate is often involved in various reactions and syntheses. For instance, Ortiz et al. (1999) explored the reaction of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate with lithium and electrophiles, leading to functionalised carbamates. This demonstrates its role in creating structurally diverse compounds, useful in organic synthesis and medicinal chemistry (Javier Ortiz et al., 1999).

Deprotection and Environmental Considerations

An interesting application of tert-butyl carbamates, including tert-Butyl (4-carbamoylphenyl)carbamate, is in deprotection processes. Li et al. (2006) found that aqueous phosphoric acid effectively removes the tert-butyl carbamate group while preserving other acid-sensitive groups. This method is environmentally friendly and demonstrates high selectivity and yield, making it significant in synthetic organic chemistry, particularly in the context of green chemistry (Bryan Li et al., 2006).

Crystallography and Structural Studies

Baillargeon et al. (2017) conducted a study on tert-butyl carbamate derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They revealed how these compounds form isostructural families, linked via hydrogen and halogen bonds. This research provides insights into the structural behavior of these compounds, which can be pivotal in materials science and molecular engineering (P. Baillargeon et al., 2017).

Enantioselective Synthesis

In asymmetric synthesis, tert-butyl carbamates are used to produce chiral compounds. For example, Piovan et al. (2011) utilized tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in enzymatic kinetic resolution to obtain optically pure enantiomers. This illustrates its role in the synthesis of chiral organoselenium and organotellurium compounds, which are important in pharmaceuticals and agrochemicals (Leandro Piovan et al., 2011).

properties

IUPAC Name

tert-butyl N-(4-carbamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCDNUPDNJJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-carbamoylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-carbamoylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-carbamoylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-carbamoylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-carbamoylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-carbamoylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-carbamoylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.